(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 624725-98-0) is a structurally complex heterocyclic compound featuring a thiazolo-triazole core fused with a benzofuran moiety. Its molecular formula is C₂₄H₂₁N₃O₃S (molecular weight: 431.507 g/mol), with a 2-butoxybenzylidene group at the 5-position and a 3-methylbenzofuran substituent at the 2-position . The (E)-configuration of the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions, as demonstrated in related compounds via X-ray crystallography .
Properties
CAS No. |
624725-98-0 |
|---|---|
Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H21N3O3S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-23(28)27-24(31-20)25-22(26-27)21-15(2)17-10-6-8-12-19(17)30-21/h5-12,14H,3-4,13H2,1-2H3/b20-14+ |
InChI Key |
VPCUNDBZLOHKTM-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, typically starting with the preparation of the benzofuran and thiazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine or chlorine substituents (e.g., 606956-78-9, 505060-83-3) increase molecular weight and polar surface area, favoring target binding but reducing solubility .
- Solubility : Methoxy groups (6467-83-0) and shorter alkoxy chains (e.g., ethoxy in ) improve aqueous solubility compared to the butoxy chain in the target compound .
Biological Activity
The compound (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Structural Characteristics
The molecular formula of the compound is . Its structure features a thiazole ring fused with a triazole, along with butoxybenzylidene and benzofuran moieties. These structural elements are significant as they contribute to the compound's reactivity and interaction with biological targets.
Table 1: Structural Features and Biological Activities
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Thiazole and Triazole Rings | Fused heterocyclic structures | Anticancer activity |
| Butoxy Group | Enhances solubility and bioavailability | Potentially improves pharmacokinetics |
| Benzofuran Core | Aromatic compound | Antimicrobial properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the fine-tuning of the compound's structure to enhance its efficacy. Common strategies include:
- Condensation Reactions : Forming the benzylidene moiety through reactions with aldehydes.
- Cyclization Reactions : Creating the thiazole and triazole rings via cyclization techniques.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance:
- In Vitro Studies : Cell line assays have shown that this compound can induce apoptosis in various cancer cell lines.
- Mechanistic Insights : Studies suggest that it may inhibit pathways related to cell growth and survival, such as the PI3K/Akt signaling pathway.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of the benzofuran moiety may enhance this property, given the known antimicrobial effects of similar compounds.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds. For example:
-
Thiazolo[3,2-b][1,2,4]triazoles :
- Study Findings : Demonstrated significant anticancer activity in breast cancer models.
- Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.
-
Benzofuran Derivatives :
- Study Findings : Showed broad-spectrum antimicrobial activity.
- Mechanism : Disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
